
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is a synthetic compound that belongs to the class of bicyclic piperazine derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and central nervous system effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with the bicyclic core.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of N-substituted piperazine derivatives
Aplicaciones Científicas De Investigación
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its effects on the central nervous system, including potential use as an analgesic or anesthetic.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In the central nervous system, it may modulate neurotransmitter receptors, leading to analgesic or anesthetic effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed to involve inhibition of key enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(p-Chlorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
- 2-(4-(p-Methylphenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride
Uniqueness
2-(4-(p-Fluorophenyl)-1-piperazinyl)bicyclo(3.3.1)nonan-9-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins.
Propiedades
Número CAS |
36524-92-2 |
|---|---|
Fórmula molecular |
C19H26ClFN2O |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
2-[4-(4-fluorophenyl)piperazin-1-ium-1-yl]bicyclo[3.3.1]nonan-9-one;chloride |
InChI |
InChI=1S/C19H25FN2O.ClH/c20-15-5-7-16(8-6-15)21-10-12-22(13-11-21)18-9-4-14-2-1-3-17(18)19(14)23;/h5-8,14,17-18H,1-4,9-13H2;1H |
Clave InChI |
OOULBTMKLXHIAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C(C1)C2=O)[NH+]3CCN(CC3)C4=CC=C(C=C4)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

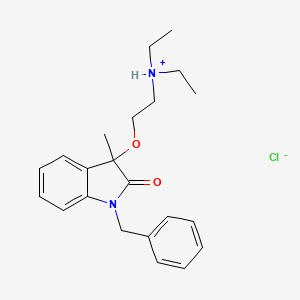


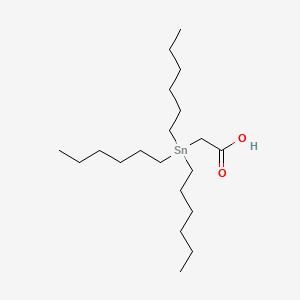
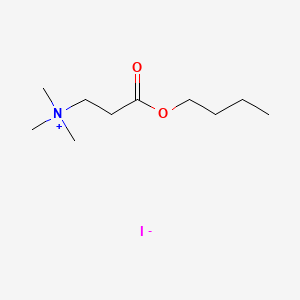
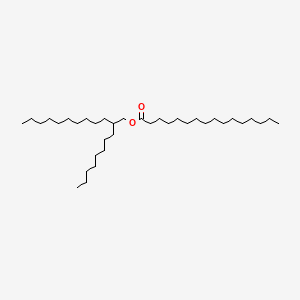
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
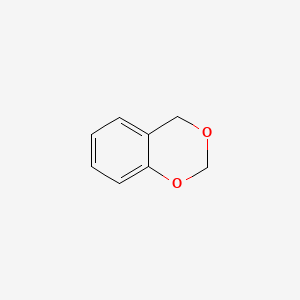
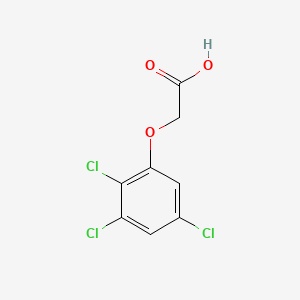
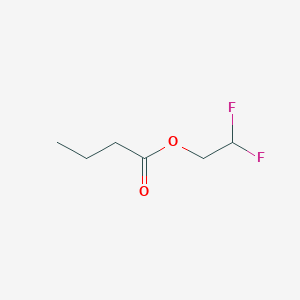
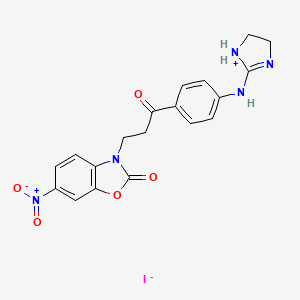
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
